
5-(1,3-Benzoxazol-2-yl)-2-pyridinol
Übersicht
Beschreibung
Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .
Synthesis Analysis
The synthesis of benzoxazole derivatives involves the reaction of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . For instance, Kumar and co-authors demonstrated a β-carboline scaffold consisting of benzoxazole synthesis by the reaction between 1-formyl-9H-pyrido[3,4-b]indole and 2-aminophenol catalyzed by nano-ZnO using DMF as a solvent at 100 °C .Molecular Structure Analysis
The molecule has a nitrogen atom between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups . For compound 1 there are twelve possible conformers and tautomers .Chemical Reactions Analysis
Benzoxazole derivatives have been synthesized and checked for their in vitro antibacterial, antifungal, and anticancer activities . The synthesized benzoxazole compounds were confirmed by IR, 1H/13C-NMR, mass and screened for their in vitro antimicrobial activity .Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Docking
5-(1,3-Benzoxazol-2-yl)-2-pyridinol derivatives have been synthesized and assessed for antimicrobial, antioxidant, and antitubercular activities. For instance, a study demonstrated the synthesis of novel 2-[(2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethyl)sulfanyl]-1,3-benzoxazole, revealing a wide range of antimicrobial activities and encouraging antitubercular results (Fathima et al., 2021).
Inhibitors Development
Compounds containing the 5-(1,3-Benzoxazol-2-yl)-2-pyridinol structure have been developed as inhibitors for specific proteins and enzymes. For instance, a compound was identified as a potent inhibitor of the 5-lipoxygenase-activating protein, showing promise in clinical trials (Hutchinson et al., 2009).
Antiviral Applications
Derivatives of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol have been synthesized as HIV-1-specific reverse transcriptase inhibitors. These compounds demonstrated significant inhibition of HIV-1 spread in cell cultures (Hoffman et al., 1993).
Coordination Compounds and Structural Analysis
Studies have been conducted on the synthesis and coordination behavior of compounds like 2,6-bis[5,7-di-tert-butyl-1,3-benzoxazol-2-yl]-pyridine, providing insights into their molecular structures and potential applications in material science (Garza-Ortiz et al., 2013).
G-Protein-Coupled Receptor Kinase Inhibitors
Novel derivatives of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol were identified as selective inhibitors of G-protein-coupled receptor kinases, relevant in cardiovascular disease treatment (Cho et al., 2013).
Antimicrobial and Analgesic Activity
Compounds with the 5-(1,3-Benzoxazol-2-yl)-2-pyridinol structure have been evaluated for their antimicrobial and analgesic properties, showing significant activity and binding affinity in receptor studies (Jayanna et al., 2013).
Coordination Polymers and Magnetic Properties
Coordination polymers based on derivatives of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol have been synthesized, revealing unique architectural structures and magnetic properties (Du et al., 2016).
Synthesis and Anticancer Research
Derivatives of 5-(1,3-Benzoxazol-2-yl)-2-pyridinol have been explored in anticancer research, targeting specific enzymes like human DNA topoisomerases, showing promising results against cancer cells (Karatas et al., 2021).
Antimicrobial Synthesis
Novel 6-(1,3-Benzoxazol-2-yl)-5-methylthieno[2,3-d]pyrimidines exhibited antimicrobial activity against specific bacterial strains and fungi, showing their potential in antimicrobial therapy (Vlasov et al., 2018).
Zukünftige Richtungen
Benzoxazole derivatives have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . There has been a large upsurge in the synthesis of benzoxazole via different pathways . The present article presents recent advances in synthetic strategies for benzoxazole derivatives since 2018 .
Eigenschaften
IUPAC Name |
5-(1,3-benzoxazol-2-yl)-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2/c15-11-6-5-8(7-13-11)12-14-9-3-1-2-4-10(9)16-12/h1-7H,(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFJUDPHTWHSSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(O2)C3=CNC(=O)C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654635 | |
| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,3-Benzoxazol-2-yl)-2-pyridinol | |
CAS RN |
54627-93-9 | |
| Record name | 5-(1,3-Benzoxazol-2(3H)-ylidene)pyridin-2(5H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70654635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



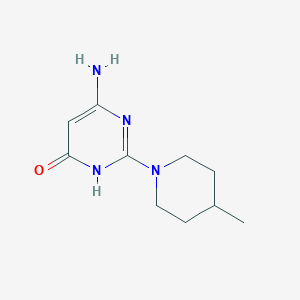
![2-Amino-7-benzyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B1384278.png)
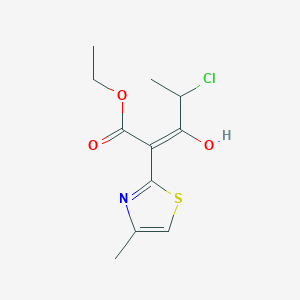
![5-allyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B1384283.png)
![2-[2-(2H-1,3-Benzodioxol-5-yl)-2-oxoethylidene]-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic acid](/img/structure/B1384286.png)
![7-amino-2-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1384287.png)
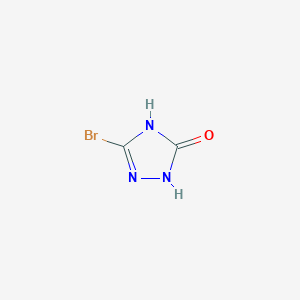

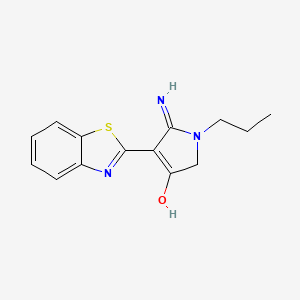
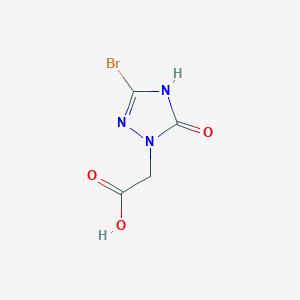

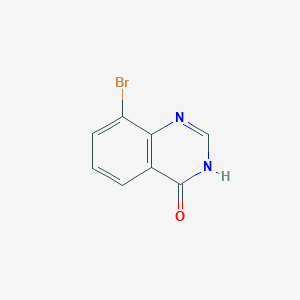
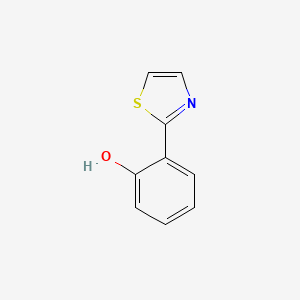
![2-Methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B1384298.png)